Fmoc-asp-obut

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

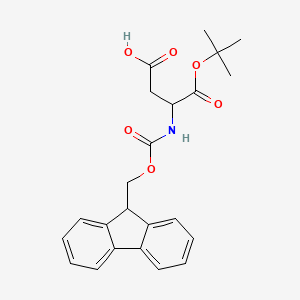

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO6/c1-23(2,3)30-21(27)19(12-20(25)26)24-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXQYACYLGRQJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Fmoc-Asp(OtBu)-OH in Modern Peptide Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Fmoc-Asp(OtBu)-OH, or N-α-Fmoc-L-aspartic acid β-tert-butyl ester, stands as a cornerstone building block in the field of synthetic peptide chemistry. Its widespread application in research and pharmaceutical development is a testament to its integral role in the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. This technical guide provides an in-depth exploration of the utility, experimental protocols, and critical considerations associated with the use of Fmoc-Asp(OtBu)-OH, offering a comprehensive resource for professionals in the life sciences.

Core Principles and Applications

Fmoc-Asp(OtBu)-OH is a derivative of the amino acid L-aspartic acid, where the α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and the side-chain β-carboxyl group is protected by the acid-labile tert-butyl (OtBu) ester.[1][2] This orthogonal protection scheme is the foundation of its utility in SPPS, allowing for the selective deprotection of the α-amino group for peptide chain elongation under mild basic conditions (typically with piperidine), while the OtBu group remains intact.[2] The OtBu protecting group is subsequently removed during the final cleavage of the peptide from the solid support using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA).[2]

The primary application of Fmoc-Asp(OtBu)-OH is the incorporation of aspartic acid residues into synthetic peptides. Aspartic acid is a frequently occurring amino acid in biologically active peptides, where its negatively charged side chain can participate in essential electrostatic interactions, salt bridges, and hydrogen bonding that dictate peptide structure and function.[1] The use of Fmoc-Asp(OtBu)-OH ensures that the reactive side-chain carboxyl group is shielded from unwanted side reactions during the stepwise assembly of the peptide chain.[1] This versatile building block is employed in the synthesis of a wide array of peptides, from simple dipeptides to complex therapeutic proteins and peptide-based diagnostics.[1][3]

The Challenge of Aspartimide Formation

A critical consideration when using Fmoc-Asp(OtBu)-OH is the potential for a debilitating side reaction known as aspartimide formation.[2][4] This intramolecular cyclization occurs under the basic conditions of Fmoc deprotection, where the backbone amide nitrogen attacks the side-chain β-carbonyl of the aspartic acid residue, forming a five-membered succinimide (B58015) ring.[4] This side reaction is particularly prevalent in sequences where aspartic acid is followed by a sterically unhindered amino acid, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being the most problematic.[2]

The formation of the aspartimide intermediate can lead to several undesirable outcomes, including:

-

Formation of β-peptides: Nucleophilic attack on the aspartimide ring can result in the formation of a peptide bond with the β-carboxyl group, leading to an isomeric and often biologically inactive β-peptide.[4]

-

Racemization: The α-carbon of the aspartic acid residue is prone to epimerization during the aspartimide formation and subsequent ring-opening, resulting in a loss of stereochemical integrity.[2][4]

-

Formation of piperidide adducts: The piperidine (B6355638) used for Fmoc deprotection can act as a nucleophile and attack the aspartimide ring, forming piperidide byproducts that are difficult to separate from the target peptide.[1]

Quantitative Comparison of Aspartic Acid Protecting Groups

To mitigate aspartimide formation, researchers have developed alternative side-chain protecting groups for aspartic acid that offer increased steric hindrance around the β-carboxyl group. The following table summarizes quantitative data from a comparative study on the effectiveness of different protecting groups in suppressing aspartimide formation during the synthesis of a model peptide (Ac-VKDGYI-NH2). The peptide-resin was treated with 20% piperidine in DMF for an extended period to simulate the cumulative effect of multiple deprotection cycles.

| Protecting Group | Desired Peptide (%) | Aspartimide (%) | α-piperidide (%) | β-piperidide (%) | D-Asp (%) |

| OtBu | 46.2 | 1.8 | 13.5 | 38.5 | 16.9 |

| OMpe | 78.5 | 0.9 | 4.8 | 15.8 | 5.3 |

| OBno | 98.6 | 0.2 | 0.3 | 0.9 | 0.6 |

Data adapted from a comparative study on the synthesis of the scorpion toxin II peptide fragment VKDGYI, where the Asp-Gly sequence is known to be highly susceptible to aspartimide formation.

As the data indicates, bulkier protecting groups like 3-methylpent-3-yl (OMpe) and particularly 5-n-butyl-5-nonyl (OBno) significantly reduce the formation of aspartimide and related byproducts compared to the standard tert-butyl (OtBu) group.[5]

Experimental Protocols

Reproducible and successful peptide synthesis relies on well-defined experimental protocols. The following sections detail a standard manual protocol for solid-phase peptide synthesis using Fmoc-Asp(OtBu)-OH.

Materials and Reagents

-

Fmoc-Asp(OtBu)-OH

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, peptide synthesis grade

-

Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water, 1,2-ethanedithiol (B43112) (EDT))

-

Diethyl ether, cold

Protocol 1: Standard Solid-Phase Peptide Synthesis Cycle

This protocol outlines a single coupling cycle for adding an amino acid to the growing peptide chain on the solid support.

-

Resin Swelling: Place the desired amount of resin in a reaction vessel and swell in DMF for at least 30-60 minutes with gentle agitation.[6] After swelling, drain the DMF.

-

Fmoc Deprotection:

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.

-

Agitate the mixture for 3-5 minutes and then drain the solution.[7]

-

Repeat the piperidine treatment for an additional 15-20 minutes to ensure complete Fmoc removal.[6][7]

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[7]

-

-

Amino Acid Activation and Coupling (using HBTU):

-

In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (3-5 equivalents relative to resin loading) and HBTU (2.9-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the amino acid/HBTU solution and mix for 1-2 minutes to pre-activate the amino acid.

-

Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.

-

Agitate the mixture at room temperature for 1-4 hours. Coupling times may need to be extended for sterically hindered amino acids.

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (for primary amines) or the chloranil (B122849) test (for secondary amines). If the test is positive (indicating incomplete coupling), the coupling step should be repeated.

-

-

Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove any unreacted reagents and byproducts.

This cycle of deprotection, coupling, and washing is repeated for each amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the OtBu group of aspartic acid) are removed simultaneously.

-

Resin Preparation: Wash the fully synthesized peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage:

-

Prepare a cleavage cocktail. A common cocktail is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5, v/v/w/v/v). The choice of scavengers is crucial to prevent side reactions from reactive cationic species generated during cleavage.

-

Add the cleavage cocktail to the dried resin in a reaction vessel.

-

Agitate the mixture at room temperature for 2-4 hours.

-

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Diagrams are invaluable tools for visualizing complex biological and chemical processes. The following diagrams, generated using the Graphviz DOT language, illustrate a general experimental workflow for SPPS and a representative signaling pathway for a peptide synthesized using Fmoc-Asp(OtBu)-OH.

Conclusion

Fmoc-Asp(OtBu)-OH is an indispensable reagent in the arsenal (B13267) of the peptide chemist. Its compatibility with the robust and widely adopted Fmoc/tBu SPPS strategy enables the synthesis of a vast range of peptides for research and therapeutic development. However, a thorough understanding of its limitations, particularly the propensity for aspartimide formation, is crucial for the successful synthesis of high-purity peptides. By employing mitigation strategies, such as the use of sterically hindered side-chain protecting groups for problematic sequences, and adhering to optimized experimental protocols, researchers can effectively harness the power of Fmoc-Asp(OtBu)-OH to advance the frontiers of peptide science.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Fmoc-L-aspartic acid 4-tert-butyl ester: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Fmoc-L-aspartic acid 4-tert-butyl ester, a cornerstone of modern peptide synthesis, is an indispensable amino acid derivative for the controlled assembly of complex peptide chains. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its critical role in solid-phase peptide synthesis (SPPS).

Core Chemical and Physical Properties

Fmoc-L-aspartic acid 4-tert-butyl ester is a white to off-white crystalline powder.[1] Its structure features an N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group and a C-terminal 4-tert-butyl ester, which are crucial for its function in orthogonal peptide synthesis strategies.

Quantitative Data Summary

| Property | Value | References |

| Molecular Formula | C₂₃H₂₅NO₆ | [2][3] |

| Molecular Weight | 411.45 g/mol | [2] |

| Melting Point | 148-152 °C | [4] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in DMF, DCM, and Chloroform. Slightly soluble in water. | |

| Optical Rotation | [α]20/D -24±2°, c = 1% in DMF | [5] |

| CAS Number | 71989-14-5 | [2][3] |

Spectroscopic Data

| Spectroscopy | Data | References |

| ¹H NMR | A representative ¹H NMR spectrum is available. | [6] |

| ¹³C NMR | A representative ¹³C NMR spectrum is available. | [7] |

| FT-IR | FT-IR spectroscopic data is available through public databases. | [2] |

| Mass Spectrometry | The exact mass is calculated to be 411.1682 g/mol . | [2] |

Experimental Protocols

Synthesis of Fmoc-L-aspartic acid 4-tert-butyl ester

A common method for the synthesis of Fmoc-L-aspartic acid 4-tert-butyl ester involves the reaction of L-aspartic acid 4-tert-butyl ester with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[1][8]

Materials:

-

L-aspartic acid 4-tert-butyl ester

-

Fmoc-OSu or Fmoc-Cl

-

Sodium bicarbonate (NaHCO₃) or another suitable base

-

Dioxane and water or another suitable solvent system

-

Ethyl acetate

-

Hexane (B92381) or petroleum ether

-

Hydrochloric acid (HCl) or citric acid solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve L-aspartic acid 4-tert-butyl ester in an aqueous solution of sodium bicarbonate.

-

In a separate flask, dissolve Fmoc-OSu or Fmoc-Cl in dioxane or another suitable organic solvent.

-

Slowly add the Fmoc-reagent solution to the amino acid solution while stirring vigorously at room temperature.

-

Maintain the pH of the reaction mixture between 8 and 9.

-

Allow the reaction to proceed for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, acidify the mixture with a dilute HCl or citric acid solution to a pH of approximately 2-3.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization

The crude Fmoc-L-aspartic acid 4-tert-butyl ester can be purified by recrystallization to improve its optical purity.[9]

Procedure:

-

Dissolve the crude product in a minimal amount of a hot solvent, such as ethyl acetate.

-

Slowly add a non-solvent, like hexane or petroleum ether, until turbidity persists.

-

Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.

-

Collect the crystals by filtration, wash with a cold solvent mixture, and dry under vacuum.

HPLC Analysis

The purity of Fmoc-L-aspartic acid 4-tert-butyl ester is typically assessed by reverse-phase high-performance liquid chromatography (RP-HPLC).[10][11]

Typical HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient from a lower to a higher percentage of mobile phase B over a set time (e.g., 5% to 95% B over 20 minutes).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 265 nm and 301 nm (characteristic for the Fmoc group)

Role in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-aspartic acid 4-tert-butyl ester is a key building block in Fmoc-based SPPS.[12] The orthogonal protection scheme allows for the selective removal of the base-labile Fmoc group at each cycle of peptide elongation, while the acid-labile tert-butyl ester on the side chain remains intact.

SPPS Workflow

The incorporation of Fmoc-L-aspartic acid 4-tert-butyl ester into a growing peptide chain follows a cyclical process of deprotection, activation, and coupling.

Caption: General workflow for the incorporation of Fmoc-Asp(OtBu)-OH in SPPS.

Aspartimide Formation: A Critical Side Reaction

A significant challenge when using Fmoc-L-aspartic acid 4-tert-butyl ester is the potential for aspartimide formation, particularly when the adjacent C-terminal amino acid is glycine, asparagine, or serine.[13][14] This side reaction is promoted by the basic conditions of Fmoc deprotection and can lead to a mixture of byproducts, including α- and β-aspartyl peptides and racemized products, which are often difficult to separate from the desired peptide.[13][15]

Caption: Mechanism of aspartimide formation during Fmoc-SPPS.

Strategies to mitigate aspartimide formation include using bulkier side-chain protecting groups, modifying the Fmoc deprotection conditions, and incorporating backbone-protected dipeptides.[16]

Conclusion

Fmoc-L-aspartic acid 4-tert-butyl ester is a vital reagent for the synthesis of peptides for research, therapeutic, and diagnostic applications. A thorough understanding of its chemical properties, combined with optimized protocols for its synthesis, purification, and use in SPPS, is essential for achieving high yields of pure target peptides. Careful consideration of potential side reactions, such as aspartimide formation, and the implementation of appropriate mitigation strategies are critical for the successful application of this versatile building block in drug discovery and development.

References

- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fmoc-L-Asp(OtBu)-OH | C23H25NO6 | CID 2724635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-tert-Butyl N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartate | 71989-14-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. L-Aspartic acid-ð-Fmoc, β-ð-ð¡-butyl ester (¹³Câ, 99%; ¹âµN, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. N-Fmoc-L-aspartic acid 4-tert-butyl ester, 98% | Fisher Scientific [fishersci.ca]

- 6. Fmoc-Asp(OtBu)-OH(71989-14-5) 1H NMR spectrum [chemicalbook.com]

- 7. scienceopen.com [scienceopen.com]

- 8. CN106045883A - Preparation method of aspartic acid-1-tert-butyl ester derivative - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. peptide.com [peptide.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Fmoc-Asp(OtBu)-OH: Structure, Mechanism, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Asp(OtBu)-OH, with the IUPAC name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid, is a cornerstone building block in modern solid-phase peptide synthesis (SPPS). Its widespread use is attributable to the orthogonal protection strategy it employs, which is fundamental to the successful assembly of complex peptide chains. The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection for the α-amino group, while the tert-butyl (OtBu) ester safeguards the side-chain carboxyl group of the aspartic acid residue. This strategic protection allows for selective deprotection and sequential peptide bond formation, which are the essence of SPPS. This guide provides a comprehensive overview of the structure, mechanism of action, and practical application of Fmoc-Asp(OtBu)-OH in peptide synthesis.

Chemical Structure

Fmoc-Asp(OtBu)-OH is a chiral molecule with the L-configuration at the α-carbon, which is the naturally occurring stereoisomer for amino acids in proteins. The molecule can be conceptually divided into three key functional components: the aspartic acid backbone, the N-terminal Fmoc protecting group, and the side-chain tert-butyl ester protecting group.

A Technical Guide to the Synthesis and Purification of Fmoc-Asp(OtBu)-NH2

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and purification of N-α-(9-Fluorenylmethyloxycarbonyl)-L-aspartic acid β-tert-butyl ester α-amide (Fmoc-Asp(OtBu)-NH2). This specialized amino acid derivative is a valuable building block in solid-phase peptide synthesis (SPPS), particularly in strategies aimed at mitigating aspartimide formation, a notorious side reaction associated with aspartic acid residues.

Overview and Significance

Fmoc-Asp(OtBu)-OH is a standard derivative for incorporating aspartic acid into peptides using Fmoc-based SPPS.[1][2] The tert-butyl (OtBu) group provides acid-labile protection for the side-chain carboxyl group, which is compatible with the base-labile Fmoc protecting group on the α-amino group.[3][4] However, a significant challenge in SPPS is the base-catalyzed formation of aspartimide, an intramolecular cyclization side reaction that occurs during the repeated piperidine (B6355638) treatments for Fmoc removal.[5][6] This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Asn, or Asp-Gln motifs and can lead to a mixture of difficult-to-separate impurities, including α- and β-peptides.[7][8]

The use of the α-amide derivative, Fmoc-Asp(OtBu)-NH2, can be a strategic choice in specific synthetic schemes, although it is less common than its carboxylic acid counterpart. This guide details a proposed synthetic route, purification protocols, and the critical context of its application.

Proposed Synthesis of Fmoc-Asp(OtBu)-NH2

The synthesis of Fmoc-Asp(OtBu)-NH2 is logically achieved through the amidation of the α-carboxyl group of its precursor, Fmoc-Asp(OtBu)-OH. This process involves two key steps: activation of the carboxylic acid and subsequent reaction with an ammonia (B1221849) source.

Caption: Proposed workflow for the synthesis of Fmoc-Asp(OtBu)-NH2.

Purification and Characterization

Purification of the final product is critical to remove unreacted starting materials, coupling reagents, and any byproducts. A combination of extraction, precipitation, and chromatography is typically employed.

Physicochemical and Analytical Data

The following tables summarize key data for the precursor and expected analytical parameters for the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Form | CAS Number |

| Fmoc-Asp(OtBu)-OH | C23H25NO6 | 411.45 | White to pale yellow powder[4] | 71989-14-5[2] |

| Fmoc-Asp(OtBu)-NH2 | C23H26N2O5 | 426.47 | (Predicted) Solid | N/A |

Table 1: Physicochemical properties of Fmoc-Asp(OtBu)-OH and its amide derivative.

| Analysis Method | Parameter | Typical Specification |

| RP-HPLC | Purity | ≥98.0%[9] |

| TLC | Homogeneity | Single spot |

| Melting Point (°C) | Identity/Purity | 90-98 (for Fmoc-Asp(OtBu)-OH)[9] |

| Mass Spectrometry | Identity | Conforms to theoretical mass |

| NMR | Structure Confirmation | Conforms to expected structure |

Table 2: Quality control parameters for Fmoc-Asp(OtBu)-NH2.

Purification Workflow

The crude product from the synthesis is subjected to a multi-step purification and analysis process to ensure it meets the high-purity standards required for peptide synthesis.

Caption: General workflow for the purification and analysis of Fmoc-Asp(OtBu)-NH2.

Experimental Protocols

The following protocols are provided as general guidelines and may require optimization.

Protocol 1: Synthesis of Fmoc-Asp(OtBu)-NH2

This protocol describes the amidation of Fmoc-Asp(OtBu)-OH using HBTU/HOBt as the activating agents.

-

Dissolution: Dissolve Fmoc-Asp(OtBu)-OH (1 equivalent) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Activation: Cool the solution to 0°C in an ice bath. Add 1-hydroxybenzotriazole (B26582) (HOBt) (1.1 equivalents) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) (1.1 equivalents).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) dropwise to the solution, maintaining the temperature at 0°C. Stir the mixture for 20-30 minutes to allow for the formation of the activated HOBt ester.

-

Amidation: In a separate flask, dissolve ammonium (B1175870) chloride (NH4Cl) (1.5 equivalents) and DIPEA (1.5 equivalents) in DMF. Add this solution to the activated ester mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress with Thin Layer Chromatography (TLC) or HPLC.

-

Quenching & Extraction: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

This protocol is adapted from a general method for purifying Fmoc-amino acids.[10]

-

Solvent Addition: Add the crude Fmoc-Asp(OtBu)-NH2 solid to a flask, followed by a suitable solvent system for recrystallization (e.g., Toluene, Ethyl Acetate/Hexanes).[10]

-

Heating: Heat the mixture (e.g., to 50°C) with stirring until the solid is fully dissolved.[10]

-

Cooling: Slowly cool the solution to room temperature, then further cool in an ice bath or refrigerator to induce crystallization.[10]

-

Filtration: Collect the precipitated crystals by vacuum filtration, washing the filter cake with a small amount of cold solvent.

-

Drying: Dry the purified product under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

-

Analysis: Confirm the purity of the final product using HPLC and characterize its structure using Mass Spectrometry and NMR.

The Challenge of Aspartimide Formation

The primary motivation for exploring alternative aspartic acid derivatives is to mitigate aspartimide formation during SPPS. This side reaction is initiated by the deprotonation of the backbone amide nitrogen C-terminal to the aspartic acid residue during the piperidine-mediated Fmoc deprotection step.[7] This is followed by an intramolecular nucleophilic attack on the β-carboxyl group of the aspartic acid side chain, leading to a cyclic imide intermediate.[7] This unstable intermediate can be attacked by piperidine or water, resulting in various by-products that are often difficult to separate from the desired peptide.[5][6]

Caption: Mechanism of base-catalyzed aspartimide formation during SPPS.

Strategies to reduce aspartimide formation include using weaker bases for Fmoc deprotection (e.g., 5% piperazine), adding acidic additives like HOBt to the piperidine solution, lowering reaction temperatures, or using backbone-protected dipeptides like Fmoc-Asp(OtBu)-(Dmb)Gly-OH.[11][12][13] The selection of the appropriate aspartic acid derivative and synthetic conditions is crucial for the successful synthesis of pure peptides.

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. pongor.itk.ppke.hu [pongor.itk.ppke.hu]

- 9. Fmoc-Asp-OtBu Novabiochem 129460-09-9 [sigmaaldrich.com]

- 10. ajpamc.com [ajpamc.com]

- 11. benchchem.com [benchchem.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. Fmoc-Asp(OtBu)-(Dmb)Gly-OH [cem.com]

A Technical Guide to the Physicochemical Properties of Fmoc-Asp(OtBu)-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-(9-Fluorenylmethyloxycarbonyl)-L-aspartic acid β-tert-butyl ester α-amide, commonly referred to as Fmoc-Asp(OtBu)-NH2, is a critical building block in solid-phase peptide synthesis (SPPS). Its unique structure, featuring a temporary Fmoc protecting group on the α-amino group and a permanent tert-butyl ester protecting the β-carboxyl group, allows for the controlled assembly of complex peptide chains. This guide provides an in-depth overview of its physicochemical properties, experimental protocols for its use and stability assessment, and a discussion of key chemical transformations relevant to its application in peptide-based drug development.

Physicochemical Properties

Quantitative data for Fmoc-Asp(OtBu)-NH2 is not as readily available as for its carboxylic acid counterpart, Fmoc-Asp(OtBu)-OH. However, based on the structure and data from closely related compounds, the following properties can be summarized.

| Property | Value | Source/Comment |

| Molecular Formula | C23H26N2O5 | Calculated |

| Molecular Weight | 410.47 g/mol | Calculated |

| Appearance | White to off-white solid/powder | Inferred from related compounds[1][2] |

| Solubility | Soluble in DMF, DMSO, NMP; sparingly soluble in water | Inferred from Fmoc-protected amino acids[3] |

| Melting Point | Not explicitly available. For comparison, Fmoc-Asp(OtBu)-OH melts at 148-150 °C. | A specific melting point for the amide has not been identified in the public domain. |

| Storage Conditions | 2-8°C for short-term storage; -20°C or -80°C for long-term storage, particularly for solutions. Protect from light and moisture.[4] | To minimize degradation. |

Key Chemical Considerations: Aspartimide Formation

A primary concern during the use of Fmoc-Asp(OtBu)-NH2 in SPPS is the base-catalyzed intramolecular cyclization to form an aspartimide intermediate.[4] This side reaction is particularly prevalent during the piperidine-mediated Fmoc-deprotection step. The aspartimide can subsequently be opened by nucleophiles to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, complicating purification and reducing the overall yield.

Caption: Aspartimide formation pathway during Fmoc-SPPS.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Protocol using Fmoc-Asp(OtBu)-NH2

This protocol outlines the general steps for incorporating an Fmoc-Asp(OtBu)-NH2 residue into a peptide chain on a solid support.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Methodology:

-

Resin Swelling: The solid support (e.g., Rink Amide resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes.

-

Fmoc Deprotection: The Fmoc group on the resin or the growing peptide chain is removed by treating with a 20% solution of piperidine in DMF. This is typically a two-step process: a short treatment (1-3 minutes) followed by a longer treatment (10-20 minutes).

-

Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-adduct.

-

Amino Acid Coupling: The incoming amino acid, in this case, Fmoc-Asp(OtBu)-NH2, is pre-activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. The activated amino acid solution is then added to the resin, and the coupling reaction is allowed to proceed for 1-2 hours. The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.

-

Washing: The resin is washed again with DMF to remove excess reagents.

-

Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed as described in step 2.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (including the OtBu group on the aspartate residue) are simultaneously removed by treatment with a strong acid cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

-

Precipitation: The cleaved peptide is precipitated from the cleavage cocktail by the addition of cold diethyl ether.

Stability Assessment Protocol by HPLC

To ensure the integrity of Fmoc-Asp(OtBu)-NH2, its stability under various storage conditions should be monitored. A stability-indicating HPLC method is crucial for this purpose.[4]

Caption: Workflow for stability assessment of Fmoc-Asp(OtBu)-NH2.

Typical HPLC Method Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[4]

-

Mobile Phase A: 0.1% TFA in water.[4]

-

Mobile Phase B: 0.1% TFA in acetonitrile.[4]

-

Gradient: A linear gradient from low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 20 minutes).[4]

-

Flow Rate: 1.0 mL/min.[4]

-

Detection: UV detection at a wavelength where the Fmoc group absorbs strongly, typically around 265 nm.[4]

-

Column Temperature: 30°C.[4]

This method should be validated for specificity, linearity, accuracy, and precision to ensure reliable results.

Conclusion

Fmoc-Asp(OtBu)-NH2 is an indispensable reagent for the synthesis of peptides containing an amidated aspartic acid residue. A thorough understanding of its physicochemical properties, particularly its propensity for aspartimide formation under basic conditions, is crucial for its successful application. The experimental protocols provided in this guide offer a framework for its use in SPPS and for monitoring its stability, thereby aiding researchers and drug development professionals in the synthesis of high-quality peptides for therapeutic and research purposes.

References

Fmoc-Asp(OtBu)-OH (CAS: 71989-14-5): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-Asp(OtBu)-OH, a critical building block in modern solid-phase peptide synthesis (SPPS). This document outlines its chemical and physical properties, detailed experimental protocols for its use, and strategies to mitigate common side reactions, ensuring the successful synthesis of high-purity peptides.

Core Properties of Fmoc-Asp(OtBu)-OH

Fmoc-L-Asp(OtBu)-OH, with the CAS number 71989-14-5, is a derivative of the amino acid L-aspartic acid.[1] It is strategically modified with two key protecting groups: a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amino group and an acid-labile tert-butyl (OtBu) ester on the β-carboxyl group.[1][2] This orthogonal protection scheme is fundamental to its widespread use in Fmoc-based SPPS.[2]

Physicochemical Data

A summary of the key quantitative data for Fmoc-Asp(OtBu)-OH is presented in the table below for easy reference.

| Property | Value | References |

| CAS Number | 71989-14-5 | [3][4] |

| Molecular Formula | C₂₃H₂₅NO₆ | [3][4] |

| Molecular Weight | 411.45 g/mol | [3][4][5] |

| Appearance | White to off-white or light yellow crystalline powder | [3] |

| Melting Point | 148-150 °C (decomposes) | [3][6] |

| Optical Rotation ([α]20/D) | -24 ± 2° (c = 1% in DMF) | [6] |

| pKa | 3.57 ± 0.23 (Predicted) | [6] |

| Storage Temperature | 2-8°C | [6] |

Solubility Profile

Fmoc-Asp(OtBu)-OH exhibits good solubility in a range of organic solvents commonly used in peptide synthesis.

| Solvent | Solubility | References |

| Dimethylformamide (DMF) | Soluble | [7] |

| N-Methyl-2-pyrrolidone (NMP) | Soluble | |

| Dichloromethane (DCM) | Soluble | [3][6] |

| Chloroform | Soluble | [3][6] |

| Ethyl Acetate | Soluble | [3][6] |

| Dimethyl Sulfoxide (DMSO) | Soluble (200 mg/mL) | [3][6][7] |

| Acetone | Soluble | [3][6] |

| Water | Slightly soluble | [3][6] |

Role in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Asp(OtBu)-OH is a standard reagent for the incorporation of aspartic acid residues into a growing peptide chain during SPPS.[8] The Fmoc group provides temporary protection of the N-terminus, which can be selectively removed under mild basic conditions to allow for the coupling of the next amino acid.[9] The OtBu group, on the other hand, protects the acidic side chain and is stable to the basic conditions of Fmoc deprotection but is readily removed during the final acidic cleavage of the peptide from the resin.[10]

Figure 1: General workflow for a single coupling cycle in Fmoc-SPPS.

Experimental Protocols

The following are detailed protocols for the key steps involving Fmoc-Asp(OtBu)-OH in manual SPPS.

Fmoc Group Deprotection

This procedure removes the N-terminal Fmoc group from the resin-bound peptide, exposing a free amine for the subsequent coupling reaction.

Materials:

-

Peptide-resin with N-terminal Fmoc group

-

Deprotection solution: 20% (v/v) piperidine in high-purity DMF

-

DMF (peptide synthesis grade)

-

Reaction vessel with a filter

Procedure:

-

Swell the peptide-resin in DMF for 30-60 minutes.

-

Drain the DMF from the reaction vessel.

-

Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 3-5 minutes.[11]

-

Drain the deprotection solution.

-

Add a fresh aliquot of the deprotection solution to the resin.

-

Agitate the mixture for an additional 10-20 minutes to ensure complete Fmoc removal.[9][11]

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[12] The resin is now ready for the next coupling step.

Amino Acid Coupling using HATU

This protocol describes the activation and coupling of Fmoc-Asp(OtBu)-OH to the deprotected N-terminus of the resin-bound peptide using HATU, a highly effective coupling reagent.[12]

Materials:

-

Deprotected peptide-resin

-

Fmoc-Asp(OtBu)-OH (3-5 equivalents relative to resin loading)

-

HATU (2.9-4.5 equivalents)[12]

-

N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)[12]

-

DMF (peptide synthesis grade)

-

DCM (optional, for washing)

Procedure:

-

Resin Preparation: Ensure the peptide-resin is well-washed with DMF after the deprotection step.

-

Activation Solution Preparation: In a separate vial, dissolve Fmoc-Asp(OtBu)-OH and HATU in DMF.[12]

-

Add DIPEA to the solution and allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.

-

Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.[12]

-

Reaction: Agitate the reaction vessel at room temperature for 1-2 hours. For sterically hindered couplings, the reaction time may be extended to 2-4 hours.[12]

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and optionally with DCM (3 times) to remove excess reagents and byproducts.[9]

Cleavage from Resin and Side-Chain Deprotection

This final step simultaneously cleaves the synthesized peptide from the solid support and removes the tert-butyl side-chain protecting group from the aspartic acid residue(s).

Materials:

-

Dry, protected peptide-resin

-

Cleavage Cocktail (Reagent K is a common choice for peptides with sensitive residues): Trifluoroacetic acid (TFA)/Phenol/Water/Thioanisole/1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/w/v/v/v)[13]

-

Ice-cold diethyl ether or methyl-tert-butyl ether (MTBE)

-

Centrifuge tubes

Procedure:

-

Place the dry peptide-resin in a suitable reaction vessel.

-

Add the freshly prepared cleavage cocktail to the resin (approximately 10-15 mL per gram of resin).[13]

-

Gently agitate the mixture at room temperature for 2-4 hours.[13]

-

Filter the mixture to separate the resin and collect the filtrate containing the peptide.

-

Wash the resin 2-3 times with a small volume of fresh TFA and combine the filtrates.[13]

-

Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of ice-cold diethyl ether.[14] A white precipitate should form.

-

Place the mixture at -20°C for at least 30 minutes to maximize precipitation.[14]

-

Isolate the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.[14]

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[14] The peptide is now ready for purification, typically by reverse-phase HPLC.

A Critical Side Reaction: Aspartimide Formation

The most significant side reaction associated with the use of Fmoc-Asp(OtBu)-OH is the formation of a cyclic aspartimide intermediate.[15][16] This reaction is catalyzed by the basic conditions of Fmoc deprotection, particularly with piperidine.[15][17] The backbone amide nitrogen of the amino acid C-terminal to the aspartic acid residue acts as a nucleophile, attacking the side-chain carbonyl of the aspartate.[1][15]

This side reaction is problematic as the aspartimide ring can be opened by nucleophiles, leading to a mixture of the desired α-aspartyl peptide, the isomeric β-aspartyl peptide, and racemized products, which are often difficult to separate from the target peptide.[15]

Figure 2: Pathway of aspartimide formation during Fmoc-SPPS.

Minimizing Aspartimide Formation

Several strategies can be employed to suppress this side reaction:

-

Modified Deprotection Conditions: Adding an acidic additive like 0.1 M HOBt to the 20% piperidine deprotection solution can buffer the basicity and reduce the rate of aspartimide formation.[15][18] Using a weaker base, such as 5% piperazine, can also be effective.[18]

-

Backbone Protection: For particularly problematic sequences, such as Asp-Gly, using a dipeptide building block where the backbone amide nitrogen of the C-terminal residue is protected (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH) can completely prevent the cyclization reaction.[15][19]

-

Bulky Side-Chain Protecting Groups: While OtBu is standard, alternative, more sterically hindered side-chain protecting groups like OMpe or OBno have been shown to reduce aspartimide formation.

-

Reduced Temperature: Performing the deprotection step at a lower temperature can decrease the rate of aspartimide formation, although this may also slow down the desired Fmoc removal.[19]

Safety and Handling

Fmoc-Asp(OtBu)-OH should be handled in accordance with good laboratory practices.

-

General Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area.[2][4]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles.[2] In case of insufficient ventilation, wear a suitable respirator.

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[4]

-

Skin Contact: Wash off with soap and plenty of water.[4]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[4]

-

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Recommended storage is at 2-8°C.[2][6]

This guide provides a comprehensive overview for the effective and safe use of Fmoc-Asp(OtBu)-OH in peptide synthesis. By understanding its properties and the critical parameters of its application, researchers can optimize their synthetic strategies to produce high-quality peptides for a wide range of applications in research and drug development.

References

- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 3. Fmoc-Asp(OtBu)-OH | 71989-14-5 [chemicalbook.com]

- 4. Fmoc-Asp(OtBu)-OH - Safety Data Sheet [chemicalbook.com]

- 5. Fmoc-L-Asp(OtBu)-OH | C23H25NO6 | CID 2724635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fmoc-Asp(OtBu)-OH CAS#: 71989-14-5 [m.chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Fmoc-Asp(OtBu)-OH [cem.com]

- 9. benchchem.com [benchchem.com]

- 10. peptide.com [peptide.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. media.iris-biotech.de [media.iris-biotech.de]

- 18. biotage.com [biotage.com]

- 19. benchchem.com [benchchem.com]

Stability and Storage of Fmoc-Asp(OtBu)-NH2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-α-(9-Fluorenylmethyloxycarbonyl)-L-asparagine-β-tert-butyl ester (Fmoc-Asp(OtBu)-NH2). Due to the limited availability of direct stability studies on this specific amide derivative, this document synthesizes information from the closely related compound, Fmoc-Asp(OtBu)-OH, and general principles of peptide and amino acid chemistry. The primary focus is on the potential for degradation under various storage conditions, with a detailed examination of the principal degradation pathway: aspartimide formation. This guide also outlines methodologies for assessing stability and provides clear recommendations for handling and storage to ensure the integrity of the compound.

Introduction

Fmoc-Asp(OtBu)-NH2 is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the introduction of an aspartic acid residue with a protected side-chain amide. The purity and stability of this reagent are paramount to the successful synthesis of high-quality peptides. Degradation of Fmoc-Asp(OtBu)-NH2 can lead to the formation of impurities that are often difficult to separate from the target peptide, resulting in lower yields and compromised purity. This guide serves as a technical resource for professionals in research and drug development, offering insights into the chemical stability of Fmoc-Asp(OtBu)-NH2 and best practices for its storage and handling.

Chemical Stability and Degradation Pathways

The chemical stability of Fmoc-Asp(OtBu)-NH2 is influenced by several factors, including temperature, pH, light, and moisture. The most significant chemical instability for Fmoc-Asp(OtBu)-NH2 is the formation of an aspartimide intermediate.[1] This intramolecular cyclization reaction is well-documented for aspartic acid derivatives in peptide synthesis, particularly under basic conditions.[1]

Primary Degradation Pathway: Aspartimide Formation

Aspartimide formation is initiated by the deprotonation of the backbone amide nitrogen of the aspartic acid residue.[1] This is followed by an intramolecular nucleophilic attack on the β-carboxyl group of the aspartic acid side chain, leading to a cyclic imide intermediate.[1] This intermediate is unstable and can be subsequently attacked by nucleophiles, such as piperidine (B6355638) (used in Fmoc deprotection) or water, resulting in the formation of various by-products, including α- and β-peptides and their piperidide adducts.[1]

Below is a diagram illustrating the simplified degradation pathway of Fmoc-Asp(OtBu)-NH2 via an aspartimide intermediate.

References

The Strategic Impercussion of Fmoc-Asp(OBut)-NH2 in the Synthesis of Advanced Peptide Libraries

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and biomedical research, peptide libraries represent a powerful tool for identifying novel therapeutic leads and elucidating complex biological processes. The efficiency and fidelity of solid-phase peptide synthesis (SPPS) are paramount to the successful generation of these diverse molecular repertoires. However, the synthesis of peptides containing aspartic acid (Asp) residues via the widely adopted Fmoc (9-fluorenylmethyloxycarbonyl) strategy is frequently plagued by a notorious side reaction: aspartimide formation. This technical guide delves into the critical role of Fmoc-Asp(OBut)-NH2 as a key building block to circumvent this challenge, enabling the synthesis of high-purity, complex peptide libraries for a range of applications, including the development of antagonists for critical signaling pathways such as that of Tumor Necrosis Factor-alpha (TNF-α).

The Challenge of Aspartimide Formation in Fmoc-SPPS

During the iterative cycles of Fmoc-SPPS, the Nα-Fmoc protecting group is removed using a base, typically piperidine (B6355638). In peptides containing aspartic acid, the exposed backbone amide nitrogen can attack the side-chain carboxyl group of the preceding Asp residue, leading to the formation of a cyclic aspartimide intermediate.[1][2] This intermediate is unstable and can be subsequently opened by nucleophiles to yield a mixture of unwanted byproducts, including α- and β-aspartyl peptides, as well as their piperidide adducts.[1] This side reaction is particularly pronounced in sequences where aspartic acid is followed by small, sterically unhindered amino acids such as glycine (B1666218) (Gly), asparagine (Asn), glutamine (Gln), or arginine (Arg).[1]

The consequences of aspartimide formation are severe, leading to:

-

Reduced yield of the target peptide.

-

Complex purification challenges due to the co-elution of byproducts with the desired peptide in reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Introduction of "silent mutations" that are difficult to detect by mass spectrometry alone.[3]

-

Potential for racemization at the α-carbon of the aspartic acid residue.[4]

The Solution: Strategic Incorporation of Fmoc-Asp(OBut)-NH2

To mitigate aspartimide formation, various strategies have been developed, including the use of bulkier side-chain protecting groups and the modification of Fmoc deprotection conditions. Among these, the use of N-α-Fmoc-L-aspartic acid α-tert-butyl ester (Fmoc-Asp(OBut)-NH2) has emerged as a highly effective approach. The tert-butyl (OBut) protecting group on the side chain of aspartic acid provides steric hindrance that disfavors the intramolecular cyclization leading to aspartimide formation.

Quantitative Impact on Aspartimide Formation

The choice of the side-chain protecting group for aspartic acid has a quantifiable impact on the extent of aspartimide formation. The following table summarizes the comparative performance of different Fmoc-Asp derivatives in a model peptide sequence known to be prone to this side reaction.

| Fmoc-Asp Derivative | Model Peptide Sequence | Aspartimide Formation (%) | Reference |

| Fmoc-Asp(OtBu)-OH | VKDGYI | High | [4] |

| Fmoc-Asp(OMpe)-OH | VKDGYI | Moderate | [5] |

| Fmoc-Asp(OBut)-NH2 (analogous protection) | VKDGYI | Low | [5] |

| Fmoc-Asp(OtBu)-Dmb-Gly-OH | VKDGYI | Very Low | [1] |

Data is representative and compiled from studies on analogous protecting group strategies. Actual percentages can vary based on sequence, coupling conditions, and the duration of base exposure.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Asp(OBut)-NH2

This protocol outlines the manual synthesis of a peptide on a Rink Amide resin, which is suitable for the preparation of C-terminally amidated peptides.

1. Resin Swelling:

-

Swell Rink Amide resin (e.g., 0.1 mmol scale) in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[1]

2. Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 10 minutes.[1]

-

Wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Coupling:

-

In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents), including Fmoc-Asp(OBut)-NH2 when it is the required residue, with a coupling reagent such as HBTU/HOBt (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.[1]

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitor the completion of the coupling reaction using a ninhydrin (B49086) (Kaiser) test.

-

Wash the resin thoroughly with DMF (5-7 times).

4. Chain Elongation:

-

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Final Deprotection:

-

After the final coupling step, perform a final Fmoc deprotection as described in step 2.

6. Cleavage and Deprotection:

-

Wash the peptide-resin with dichloromethane (B109758) (DCM).

-

Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups, including the OBut group from the aspartic acid residue.[1]

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge and wash the peptide pellet with cold diethyl ether to obtain the crude product.

7. Purification:

-

Purify the crude peptide by preparative RP-HPLC.

-

Characterize the purified peptide by mass spectrometry and analytical RP-HPLC.

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Case Study: Synthesis of a Bicyclic Peptide Library Targeting TNF-α

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in the pathogenesis of various autoimmune and inflammatory diseases.[6] Inhibition of the interaction between TNF-α and its receptors is a validated therapeutic strategy. Bicyclic peptides, with their constrained conformations, offer a promising modality for developing potent and selective inhibitors of protein-protein interactions, such as the TNF-α/TNF-α receptor interface.[3]

The synthesis of bicyclic peptide libraries is a complex undertaking that often relies on Fmoc-SPPS with orthogonal protection schemes.[7] For sequences within such libraries that contain aspartic acid, particularly in motifs prone to aspartimide formation, the use of Fmoc-Asp(OBut)-NH2 is a critical consideration to ensure the integrity and purity of the synthesized peptides, thereby improving the reliability of subsequent screening assays.

Representative Protocol for Bicyclic Peptide Library Synthesis

This protocol outlines a representative strategy for the solid-phase synthesis of a bicyclic peptide library targeting TNF-α, where the use of Fmoc-Asp(OBut)-NH2 would be crucial for any library members containing a problematic Asp sequence.

1. Linear Peptide Synthesis:

-

Synthesize the linear peptide precursors on a suitable solid support (e.g., 2-chlorotrityl chloride resin) using the general Fmoc-SPPS protocol described above.

-

Incorporate Fmoc-Asp(OBut)-NH2 at positions where aspartic acid is required.

-

Incorporate other amino acids with appropriate orthogonal protecting groups for subsequent cyclization (e.g., Fmoc-Lys(Alloc)-OH and Fmoc-Glu(OAll)-OH for lactam bridge formation).

2. On-Resin Cyclization (First Ring):

-

Selectively deprotect the orthogonal protecting groups (e.g., Alloc/All groups using a palladium catalyst).

-

Perform the first on-resin cyclization reaction to form a lactam bridge.

3. Cleavage from Resin:

-

Cleave the partially protected monocyclic peptide from the resin under mild acidic conditions.

4. Solution-Phase Cyclization (Second Ring):

-

Perform the second cyclization in solution to form the bicyclic structure. This may involve the formation of another lactam bridge or a disulfide bond.

5. Final Deprotection and Purification:

-

Remove all remaining side-chain protecting groups using a strong acid cocktail.

-

Purify the final bicyclic peptides by RP-HPLC.

6. Library Screening:

-

Screen the purified bicyclic peptide library against TNF-α using a suitable binding assay (e.g., ELISA, Surface Plasmon Resonance) to identify potent inhibitors.[8]

Caption: Workflow for the synthesis and screening of a bicyclic peptide library.

TNF-α Signaling Pathway

The identified peptide inhibitors would function by disrupting the TNF-α signaling cascade, which is initiated by the binding of trimeric TNF-α to its receptors, TNFR1 and TNFR2. This interaction triggers a downstream cascade of protein recruitment and activation, ultimately leading to the activation of transcription factors like NF-κB and AP-1, which drive the expression of pro-inflammatory genes.[9]

Caption: Simplified TNF-α signaling pathway and the point of inhibition.

Conclusion

The synthesis of high-quality peptide libraries is a cornerstone of modern drug discovery. The challenge of aspartimide formation during Fmoc-SPPS can significantly compromise the integrity and success of a synthesis campaign. The strategic use of Fmoc-Asp(OBut)-NH2 provides a robust solution to this problem, minimizing the formation of deleterious byproducts and enhancing the yield and purity of the target peptides. This is particularly critical in the synthesis of complex peptide architectures, such as bicyclic peptide libraries designed to modulate challenging targets like protein-protein interactions. By mitigating the risks associated with aspartimide formation, Fmoc-Asp(OBut)-NH2 empowers researchers to explore a wider chemical space and accelerate the discovery of novel peptide-based therapeutics.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Screening Bicyclic Peptide Libraries for Protein-Protein Interaction Inhibitors: Discovery of a Tumor Necrosis Factor-alpha Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of macrocyclic peptide inhibitors of TNFα with unexpected Pharmacology - American Chemical Society [acs.digitellinc.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. youtube.com [youtube.com]

- 9. TNF Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]

Fmoc-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Asp(OtBu)-OH is a cornerstone building block in modern solid-phase peptide synthesis (SPPS) utilizing the widely adopted Fmoc/tBu strategy.[1] This derivative of L-aspartic acid features an acid-labile tert-butyl (OtBu) ester protecting the side-chain β-carboxyl group and a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the α-amino group. This orthogonal protection scheme allows for the selective deprotection of the α-amino group for peptide chain elongation under mild basic conditions, while the side chain remains protected until the final acid-mediated cleavage from the solid support.[1][2] The incorporation of aspartic acid is crucial for the synthesis of a vast number of biologically active peptides, where its side chain can participate in essential electrostatic interactions and hydrogen bonding, influencing peptide structure and function.[1]

Despite its utility, the use of Fmoc-Asp(OtBu)-OH is frequently associated with a significant side reaction known as aspartimide formation. This intramolecular cyclization, catalyzed by the basic conditions of Fmoc deprotection, can lead to a cascade of impurities, including α- and β-peptide linkages and racemization, which complicate purification and compromise the yield and purity of the target peptide.[3][4] This guide provides a comprehensive technical overview of the use of Fmoc-Asp(OtBu)-OH in SPPS, with a focus on understanding and mitigating aspartimide formation.

Chemical Properties and Structure

Fmoc-Asp(OtBu)-OH is a white to off-white crystalline powder with a molecular weight of 411.5 g/mol .[5] Its structure is meticulously designed for compatibility with the Fmoc-SPPS workflow.

References

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Fmoc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group has become an indispensable tool in modern organic chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS).[1][2] Its widespread adoption is a testament to its unique chemical properties, primarily its lability under mild basic conditions, which stands in stark contrast to the harsh acidic conditions required for the older tert-butyloxycarbonyl (Boc) protecting group.[1][3] This fundamental difference underpins the Fmoc/tBu orthogonal protection strategy, enabling the selective deprotection of the α-amino group while acid-labile side-chain protecting groups remain intact.[1][4] This technical guide provides a comprehensive overview of the pivotal role of the Fmoc group in contemporary peptide synthesis, delving into its chemical principles, detailed experimental protocols, quantitative data, and the underlying workflows.

The Chemistry of the Fmoc Group

The Fmoc group is a base-labile protecting group renowned for its stability in acidic conditions.[5][6] Its structure features a fluorene (B118485) ring system linked to the amino group of an amino acid through a methoxycarbonyl bridge.[1][2] This unique structure is central to its utility in SPPS.

Mechanism of Fmoc Protection

The introduction of the Fmoc group to the α-amino group of an amino acid is typically achieved by reacting the amino acid with an activated Fmoc derivative under basic conditions.[1] The most common reagents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[1][7] Fmoc-OSu is often preferred due to its increased stability and lower propensity to cause the formation of oligopeptides during the preparation of Fmoc-amino acid derivatives.[7]

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a critical step in the iterative cycle of peptide synthesis and is accomplished through a β-elimination reaction facilitated by a mild base.[2][] A solution of 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is the most commonly used reagent for this purpose.[5][]

The deprotection mechanism proceeds in two main steps:

-

A base, typically a secondary amine like piperidine, abstracts the acidic proton from the 9-position of the fluorene ring system.[9][10]

-

This abstraction leads to a β-elimination, releasing the free amine, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.[2][9][10]

-

The excess secondary amine in the reaction mixture then traps the reactive DBF, forming a stable adduct that can be easily washed away.[3][9]

This rapid and efficient deprotection, with an approximate half-life of just 6 seconds in 20% piperidine in DMF, is a key advantage of the Fmoc strategy.[5]

The Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

Fmoc-based SPPS is a cyclical process that allows for the stepwise assembly of a peptide chain on an insoluble resin support.[11] This method simplifies the purification process, as excess reagents and by-products can be removed by simple washing and filtration steps.[11][12]

A typical Fmoc-SPPS cycle consists of the following key steps:

-

Resin Swelling: The solid support resin is swelled in a suitable solvent, such as DMF or dichloromethane (B109758) (DCM), to ensure that the reactive sites are accessible.[13][14]

-

Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF.[5][13]

-

Washing: The resin is thoroughly washed to remove the piperidine-dibenzofulvene adduct and any residual reagents.[11]

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus of the peptide chain.[1][14]

-

Washing: The resin is washed again to remove any unreacted amino acid and coupling reagents.[6]

This cycle is repeated for each amino acid in the desired peptide sequence.

References

- 1. benchchem.com [benchchem.com]

- 2. chempep.com [chempep.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. chempep.com [chempep.com]

- 7. total-synthesis.com [total-synthesis.com]

- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

- 11. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 12. benchchem.com [benchchem.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

The Sentinel of Synthesis: An In-depth Technical Guide to the Function of the tert-Butyl (tBu) Side-Chain Protection

In the intricate landscape of multi-step organic synthesis, particularly in the precise assembly of peptides and the development of complex pharmaceutical agents, the strategic use of protecting groups is fundamental. These molecular guardians temporarily mask reactive functional groups, directing the course of chemical reactions with high fidelity. Among the most crucial and widely employed of these is the tert-butyl (tBu) group. This technical guide provides a comprehensive exploration of the core function, chemical principles, and practical application of tBu side-chain protection, tailored for researchers, scientists, and drug development professionals.

The Core Function: A Steric Shield Against Unwanted Reactivity

The primary role of the tert-butyl group is to prevent unwanted side reactions at reactive functional groups found on the side chains of amino acids or other complex molecules.[1][2] In peptide synthesis, functional groups such as the hydroxyl (-OH) of serine and threonine, the carboxyl (-COOH) of aspartic and glutamic acid, and the thiol (-SH) of cysteine are nucleophilic and can participate in undesirable acylation or other modifications during chain elongation.[2][3]

The tBu group, a bulky tertiary alkyl group, is typically introduced as an ether (for hydroxyls and thiols) or an ester (for carboxyls). Its significant steric hindrance effectively encases the reactive group, preventing it from engaging in chemical transformations.[2] This protection is a cornerstone of the widely adopted Fmoc/tBu orthogonal strategy in solid-phase peptide synthesis (SPPS), where its stability to basic conditions is paramount.[2][4][5]

The Fmoc/tBu Orthogonal Protection Strategy

Orthogonality in chemical synthesis refers to the ability to remove one class of protecting groups under a specific set of conditions without affecting another.[5] The Fmoc/tBu strategy is a classic example, forming the foundation of modern peptide synthesis.

-

Nα-Amine Protection: The α-amino group of the growing peptide chain is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.

-

Side-Chain Protection: Reactive side chains are protected by acid-labile groups, predominantly those based on the tert-butyl moiety.[5]

This orthogonality allows for the selective deprotection of the Nα-Fmoc group at each cycle of amino acid addition using a mild base, typically a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF).[4] The tBu-protected side chains remain completely intact under these conditions, ensuring the integrity and linear sequence of the peptide being synthesized.[4]

Caption: Workflow of the Fmoc/tBu orthogonal strategy in Solid-Phase Peptide Synthesis (SPPS).

The Chemistry of Deprotection: Acid-Catalyzed Cleavage

While exceptionally stable to bases and most nucleophiles, the defining characteristic of the tBu protecting group is its lability under strongly acidic conditions.[4] The final step in SPPS, following complete chain assembly, is the simultaneous cleavage of the peptide from the solid support and the removal of all side-chain tBu protecting groups. This is typically achieved using a "cleavage cocktail" containing a high concentration of trifluoroacetic acid (TFA), often 95% or greater.[6]

The mechanism proceeds via protonation of the ether or ester oxygen, followed by the departure of the protecting group as a highly stable tertiary carbocation—the tert-butyl cation.[7][8]

Caption: Acid-catalyzed deprotection mechanism for a tert-butyl ether.

This liberated tert-butyl cation is a reactive electrophile. If not effectively neutralized, it can lead to significant side reactions, most notably the S-tert-butylation of cysteine and the alkylation of the indole (B1671886) ring of tryptophan or the thioether of methionine.[6][9] To prevent this, "scavengers" are included in the cleavage cocktail. These are nucleophilic species designed to trap the tBu cation. Common scavengers include:

-

Triisopropylsilane (TIS): Reduces the cation to isobutane.

-

Water: Traps the cation to form tert-butanol.

-

1,2-Ethanedithiol (EDT): A potent scavenger, particularly for protecting methionine.

-

Thioanisole: Also effective at quenching the cation.[10]

Caption: The role of scavengers in neutralizing the reactive tert-butyl cation.

Quantitative Data Summary

The performance of the tBu group is defined by its stability under certain conditions and its lability under others. The following tables summarize these key characteristics.

Table 1: Stability of tBu Protecting Groups Under Various Conditions

| Condition | Reagent(s) | Stability of tBu Group | Purpose in Synthesis |

| Basic | 20-50% Piperidine in DMF | High .[4] Minimal to no cleavage observed over repeated cycles.[4] | Nα-Fmoc group deprotection.[4] |

| Nucleophilic | Hydrazine, Amines | High . Stable to most nucleophiles. | Used in orthogonal deprotection schemes. |

| Mild Acid | 1% TFA in DCM | High .[11] Generally stable, allowing for selective cleavage of more labile groups like Trityl (Trt). | Selective deprotection of hyper-acid-sensitive groups. |

| Strong Acid | >90% TFA | Labile .[6] Efficiently cleaved. | Final peptide cleavage and global deprotection. |

| Hydrogenolysis | H₂, Pd/C | High . Stable. | Cleavage of benzyl-based (Bzl) protecting groups. |

Table 2: Common Cleavage Cocktails for tBu Deprotection and Scavenger Function

| Cleavage Cocktail Composition | Target Residues / Purpose | Scavenger(s) & Function |

| 95% TFA, 2.5% H₂O, 2.5% TIS | Standard cocktail for most peptides.[6] | TIS: Reduces tBu cation. H₂O: Traps tBu cation. |

| 94% TFA, 2.5% H₂O, 2.5% EDT, 1% TIS | Peptides containing Met, Cys. | EDT: Protects thioethers from alkylation. |

| 92.5% TFA, 5% Thioanisole, 2.5% EDT | Peptides containing Arg(Pbf/Pmc) and Trp. | Thioanisole: Cation scavenger, prevents sulfonyl group side reactions. |

| 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | Peptides containing Tyr. | Phenol: Protects tyrosine from reattachment of cations. |

Experimental Protocols

The following protocols provide standardized procedures for the deprotection steps in Fmoc/tBu-based SPPS.

Protocol 1: Standard Nα-Fmoc Deprotection Cycle

This protocol details a single deprotection cycle, during which the tBu side-chain groups must remain stable.

-

Resin Swelling: Swell the peptide-resin (100 mg) in DMF (2 mL) for 30 minutes in a reaction vessel.

-

Solvent Removal: Drain the DMF from the resin.

-

Deprotection: Add 2 mL of 20% piperidine in DMF to the resin. Agitate via nitrogen bubbling or shaking for 5 minutes.

-

Second Deprotection: Drain the deprotection solution. Add a fresh 2 mL of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

-

Washing: Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL) to remove all traces of piperidine.

-

Confirmation (Optional): Perform a Kaiser test to confirm the presence of a free primary amine. The resin is now ready for the next amino acid coupling step.

Protocol 2: Final Cleavage and Global Deprotection

This protocol describes the final acid-mediated step to liberate the crude peptide.

-

Resin Preparation: After the final Fmoc deprotection and washing, wash the peptide-resin (100 mg) with dichloromethane (B109758) (DCM) (3 x 2 mL) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

-

Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. For a standard peptide, mix 1.9 mL of TFA, 50 µL of deionized water, and 50 µL of TIS. Cool the mixture on ice.

-

Cleavage Reaction: Add the cold cleavage cocktail to the dried resin. Ensure the resin is fully suspended.

-

Incubation: Agitate the mixture at room temperature for 2-3 hours. Monitor the reaction progress if necessary for complex peptides.

-

Peptide Precipitation: Filter the resin and collect the filtrate into a cold (0°C) solution of diethyl ether or methyl tert-butyl ether (MTBE) (approx. 10 mL). A white precipitate (the crude peptide) should form.

-

Isolation: Centrifuge the suspension to pellet the crude peptide. Carefully decant the ether.

-

Washing: Wash the peptide pellet with cold ether (2-3 times) to remove scavengers and cleaved protecting group byproducts.

-

Drying and Storage: Dry the crude peptide pellet under vacuum. The peptide can then be dissolved in a suitable aqueous buffer (e.g., water/acetonitrile with 0.1% TFA) for purification by HPLC.

Role in Drug Discovery and Development

The robustness and reliability of tBu protection have been instrumental in advancing drug discovery. The Fmoc/tBu strategy enables the routine synthesis of complex peptide therapeutics, which are a growing class of drugs.[1] Furthermore, the tBu group is a common feature in many small-molecule drugs, where it can serve to enhance metabolic stability, modulate lipophilicity, or act as a steric shield to increase target specificity.[12] Its use as a protecting group for carboxylic acids and alcohols in the synthesis of non-peptidic drug candidates is also widespread, though removal often requires harsh conditions that may not be suitable for sensitive molecules.[13][14]

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]